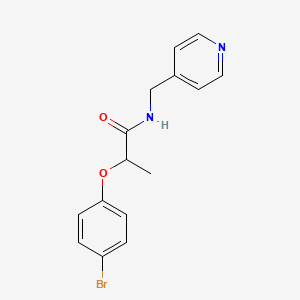![molecular formula C14H14N2O5S B4111913 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4111913.png)
2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide
Übersicht
Beschreibung
2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide, also known as HMB, is a small molecule that has been extensively studied for its potential as a therapeutic agent. HMB has been shown to have a range of biochemical and physiological effects, and its mechanism of action is well understood. In
Wirkmechanismus
The mechanism of action of 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide involves the inhibition of various enzymes and signaling pathways. 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has a range of biochemical and physiological effects. In cancer research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In diabetes research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to improve glucose tolerance and insulin sensitivity by increasing the expression of insulin signaling proteins. In inflammation research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in lab experiments is its well-understood mechanism of action. This allows researchers to design experiments that specifically target the pathways and enzymes affected by 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. However, one limitation of using 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. One area of interest is the development of 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide analogs with improved solubility and bioavailability. Another area of interest is the use of 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in combination with other therapeutic agents, such as chemotherapy drugs or immune checkpoint inhibitors. Additionally, further research is needed to fully understand the role of 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in various diseases and to identify the most effective dosages and administration methods.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to improve glucose tolerance and insulin sensitivity. In inflammation research, 2-hydroxy-5-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to reduce the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-13-5-3-2-4-11(13)16-22(19,20)9-6-7-12(17)10(8-9)14(15)18/h2-8,16-17H,1H3,(H2,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVIIEIGCLPMIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4111886.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4111893.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-7-bromo-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111903.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111931.png)
![4-methoxy-N-phenyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4111935.png)
![1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)
![3-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4111945.png)